molecular formula C9H16Cl2N2O B2447000 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride CAS No. 2361643-80-1

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride

Cat. No.: B2447000
CAS No.: 2361643-80-1
M. Wt: 239.14
InChI Key: QMQXAUOFLAEARF-UHFFFAOYSA-N
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Description

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a pyridine ring, and a butanol chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the conversion of the amine to the dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. This compound may also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-pyridin-2-ylbutan-1-ol: Similar structure but with the pyridine ring at a different position.

    4-Amino-3-pyridin-4-ylbutan-2-ol: Similar structure but with the hydroxyl group at a different position.

    4-Amino-3-piperidin-4-ylbutan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.

Uniqueness

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications, particularly in the fields of medicinal chemistry and biochemical studies .

Properties

IUPAC Name

4-amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-7-9(3-6-12)8-1-4-11-5-2-8;;/h1-2,4-5,9,12H,3,6-7,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQXAUOFLAEARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCO)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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